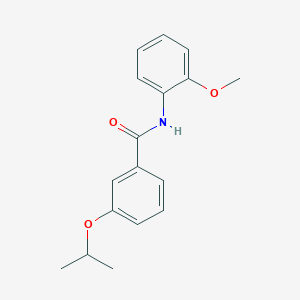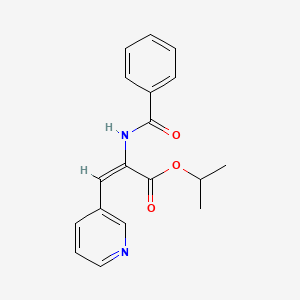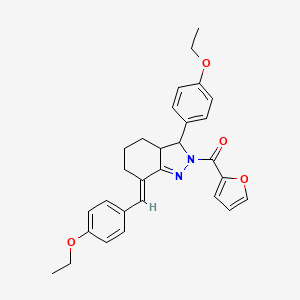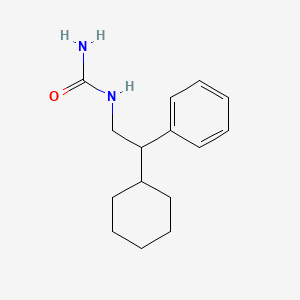![molecular formula C15H19FN4O2 B5291705 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, also known as FIPI, is a novel small-molecule inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a critical role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. As a result, FIPI has been the subject of extensive scientific research, particularly in the areas of cancer and neurodegenerative diseases.
Mechanism of Action
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its inhibitory effects on PLD by binding to the enzyme's catalytic site and preventing it from hydrolyzing phosphatidylcholine. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule in many cellular processes.
Biochemical and Physiological Effects:
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been shown to have a number of biochemical and physiological effects, including a decrease in PLD activity, a decrease in tumor cell growth and invasion, and a reduction in the formation of beta-amyloid plaques. Additionally, 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its specificity for PLD. This allows researchers to study the effects of inhibiting PLD activity without affecting other cellular processes. However, one limitation of using 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. One area of interest is the development of more potent derivatives of 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one that may be more effective in inhibiting PLD activity. Additionally, further studies are needed to determine the potential therapeutic applications of 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, particularly in the context of inflammation and other diseases.
Synthesis Methods
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can be synthesized using a multi-step process that involves the reaction of 3-fluoroisonicotinic acid with 1,4-diaminobutane to form a diacid intermediate. This intermediate is then reacted with 1-methyl-5-nitroimidazole to form the final product, 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one.
Scientific Research Applications
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer, PLD has been shown to play a critical role in tumor growth, invasion, and metastasis. 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been found to inhibit PLD activity, leading to a decrease in tumor cell growth and invasion. In neurodegenerative diseases, PLD has been implicated in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been shown to reduce the formation of beta-amyloid plaques, suggesting that it may have therapeutic potential in the treatment of Alzheimer's disease.
properties
IUPAC Name |
9-(3-fluoropyridine-4-carbonyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2/c1-19-9-6-18-14(22)15(19)3-7-20(8-4-15)13(21)11-2-5-17-10-12(11)16/h2,5,10H,3-4,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVYWKXKESIGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)




![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)